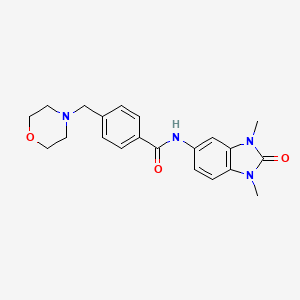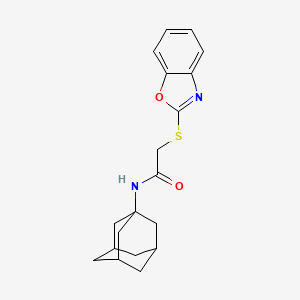![molecular formula C17H18N2O3 B4415902 N-[4-(aminocarbonyl)phenyl]-4-propoxybenzamide](/img/structure/B4415902.png)
N-[4-(aminocarbonyl)phenyl]-4-propoxybenzamide
Descripción general
Descripción
N-[4-(aminocarbonyl)phenyl]-4-propoxybenzamide, also known as APB, is a chemical compound that has been studied extensively for its potential use in scientific research. APB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Aplicaciones Científicas De Investigación
N-[4-(aminocarbonyl)phenyl]-4-propoxybenzamide has been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological processes. One of the major applications of this compound is in the study of synaptic plasticity, which is the ability of the brain to modify the strength of synaptic connections between neurons in response to experience. This compound has been shown to block the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory processes.
This compound has also been used to study the role of mGluR5 in various neurological and psychiatric disorders, such as anxiety, depression, addiction, and schizophrenia. Studies have shown that mGluR5 antagonists like this compound can reduce anxiety-like behavior in animal models and may have potential therapeutic applications in the treatment of anxiety disorders.
Mecanismo De Acción
N-[4-(aminocarbonyl)phenyl]-4-propoxybenzamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 activation leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-mediated pathway, which can lead to the release of intracellular calcium and the activation of protein kinase C (PKC). This compound blocks the activation of mGluR5 by binding to the receptor at a site that is distinct from the glutamate binding site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely mediated by its antagonistic activity on mGluR5. In addition to blocking the induction of LTP, this compound has been shown to reduce the release of glutamate and other neurotransmitters in the brain. This compound has also been shown to reduce the expression of various immediate early genes, such as c-fos and Arc, which are associated with synaptic plasticity and learning and memory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[4-(aminocarbonyl)phenyl]-4-propoxybenzamide in lab experiments is its selectivity for mGluR5. This allows researchers to study the specific role of mGluR5 in various physiological and pathological processes without affecting other glutamate receptors. This compound is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments.
However, there are also some limitations to the use of this compound in lab experiments. One of the major limitations is that this compound is not completely selective for mGluR5 and can also bind to other targets, such as the sigma-1 receptor. This can lead to off-target effects and limit the interpretation of the results. Additionally, this compound has poor solubility in water and requires the use of organic solvents for administration, which can affect the bioavailability and pharmacokinetics of the compound.
Direcciones Futuras
There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-4-propoxybenzamide and its potential applications in scientific research. One area of interest is the development of more selective mGluR5 antagonists that can avoid off-target effects and improve the specificity of the results. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its therapeutic potential in various neurological and psychiatric disorders. Finally, there is also a need for more research on the long-term effects of mGluR5 antagonism on brain function and behavior.
Propiedades
IUPAC Name |
4-[(4-propoxybenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-11-22-15-9-5-13(6-10-15)17(21)19-14-7-3-12(4-8-14)16(18)20/h3-10H,2,11H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNHVLADSHCGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(3-methylphenyl)-2,5-dioxo-3-(2-pyridinylmethyl)-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B4415819.png)
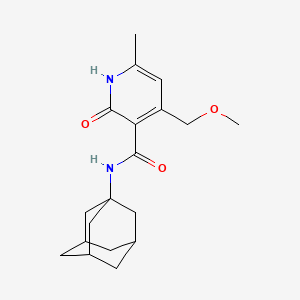
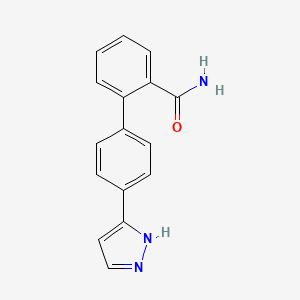


![3-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4415852.png)
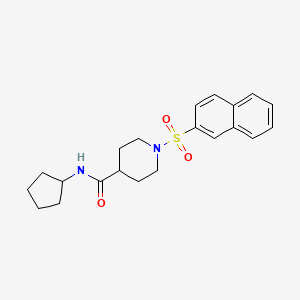
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4415883.png)
![4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4415904.png)
![ethyl {1-[(6-methyl-2-pyridinyl)methyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4415909.png)

![2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4415922.png)
